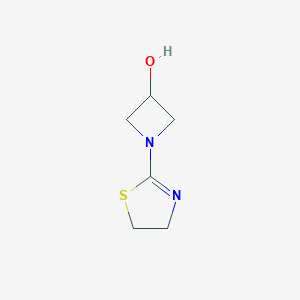
1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol
Cat. No. B172319
M. Wt: 158.22 g/mol
InChI Key: SBRPTNRHTKKATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05659043
Procedure details


A 1.5 ml solution of acetonitrile anhydride containing 219 mg of 3-hydroxyazetidine hydrochloride (5) was cooled to 0° C. in the stream of nitrogen, and, to this solution, there were added 0.31 ml of triethylamine and subsequently a 0.3 ml solution of acetonitrile anhydride containing 250 mg of chloroethylisothiocyanate dissolved therein, and the resultant solution was stirred for 30 minutes at the same temperature, and, after left still until it had a room temperature, the solution was further stirred for two hours. Next, dichloromethane was added to the reaction liquid, and the resultant solution was washed with a saturated aqueous solution of potassium carbonate, and, thereafter, the dichloromethane layer was dried with magnesium sulfate, and then was condensed under reduced pressure, and, thus, there was obtained 300 mg (yield: 95%) of 3-hydroxy-1-(1,3-thiazolin-2-yl)azetidine (6) in the form of colorless needle crystal.
[Compound]
Name
solution
Quantity
1.5 mL
Type
reactant
Reaction Step One

[Compound]
Name
acetonitrile anhydride
Quantity
219 mg
Type
reactant
Reaction Step One



[Compound]
Name
solution
Quantity
0.3 mL
Type
reactant
Reaction Step Three

[Compound]
Name
acetonitrile anhydride
Quantity
250 mg
Type
reactant
Reaction Step Three


[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Yield
95%
Identifiers


|
REACTION_CXSMILES
|
Cl.[OH:2][CH:3]1[CH2:6][NH:5][CH2:4]1.C(N(CC)CC)C.Cl[CH2:15][CH2:16][N:17]=[C:18]=[S:19]>ClCCl>[OH:2][CH:3]1[CH2:6][N:5]([C:18]2[S:19][CH2:15][CH2:16][N:17]=2)[CH2:4]1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
acetonitrile anhydride
|
|
Quantity
|
219 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.OC1CNC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.31 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
acetonitrile anhydride
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCN=C=S
|
Step Four
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was further stirred for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
after left still until it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had a room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
the resultant solution was washed with a saturated aqueous solution of potassium carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the dichloromethane layer was dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1CN(C1)C=1SCCN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
